(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Overview
Description
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a benzyl group, and a carboxylic acid ester, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amide bond formation.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale cyclization: Utilizing automated reactors to ensure consistent yield and purity.
Efficient benzylation:
High-throughput esterification: Using advanced catalytic systems to achieve high conversion rates.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohol derivatives are typically formed.
Substitution: Various substituted pyrrolidine derivatives can be synthesized.
Scientific Research Applications
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is utilized in several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a building block in material science.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: The enantiomer of the compound, with different biological activity.
1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester: A similar compound with an ethyl ester group instead of a methyl ester.
1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid: The non-esterified form of the compound.
Uniqueness
(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific chiral configuration, which imparts distinct biological properties compared to its enantiomer and other analogs. This uniqueness makes it valuable in the synthesis of chiral drugs and in studies requiring enantiomerically pure compounds.
Properties
IUPAC Name |
methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWSSDZHQOPJI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350778 | |
Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428518-44-9 | |
Record name | Methyl (3S)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428518-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.